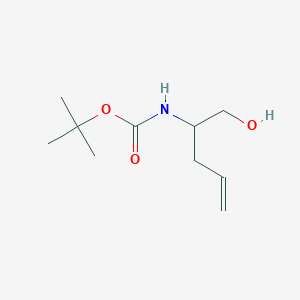
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders. TBOA has been shown to be effective in reducing the symptoms of these disorders in animal models, making it a promising target for further research.
Mechanism of Action
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate acts as a potent inhibitor of glutamate transporters, preventing the removal of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in increased excitotoxicity and neuronal damage. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have neuroprotective effects in some contexts, suggesting that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate transporters, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has several advantages as a research tool. It is a potent and specific inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate transporters in various biological processes. However, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate also has several limitations. It is highly toxic and can cause neuronal damage at high concentrations, making it difficult to use in vivo. Additionally, tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has a short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for research on tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. One area of interest is the development of more potent and specific inhibitors of glutamate transporters. Another area of interest is the development of new methods for delivering tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate to specific regions of the brain, which could help to reduce its toxicity and increase its effectiveness. Finally, further research is needed to fully understand the complex mechanism of action of tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate and its potential applications in the treatment of neurological and psychiatric disorders.
Synthesis Methods
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with 4-penten-2-ol in the presence of a base catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
Tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has been extensively studied in the context of its potential therapeutic applications. Studies have shown that tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate is effective in reducing the symptoms of a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate has also been shown to be effective in reducing the symptoms of addiction and depression in animal models.
properties
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSMVSRKFOYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
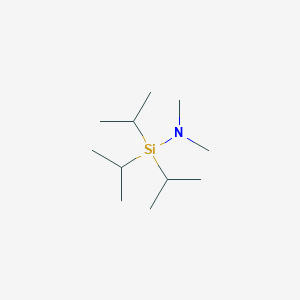
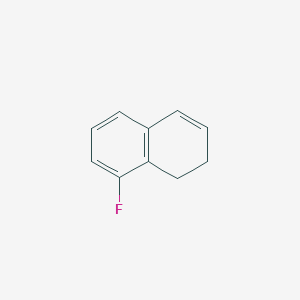

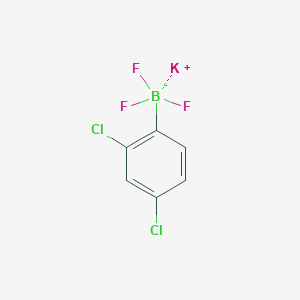



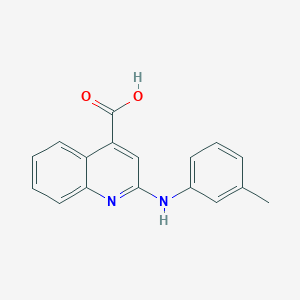
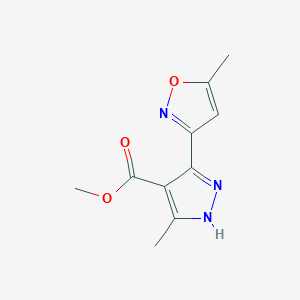
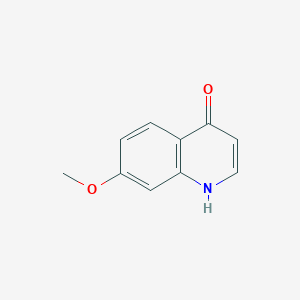
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

